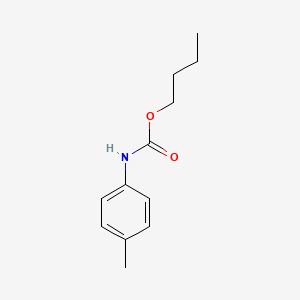

butyl N-(4-methylphenyl)carbamate

Description

Butyl N-(4-methylphenyl)carbamate is a carbamate ester featuring a butyl group attached to the carbamate oxygen and a 4-methylphenyl substituent on the nitrogen atom. Carbamates are widely studied for their versatility in pharmaceutical, agrochemical, and material science applications due to their hydrolytic stability and ability to act as prodrugs or enzyme inhibitors. This compound is synthesized via the reaction of 4-methylphenyl isocyanate with butanol or through the condensation of butyl chloroformate with 4-methylaniline.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

butyl N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14) |

InChI Key |

DLZISSWLXPQXGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(4-methylphenyl)carbamate typically involves the reaction of butyl chloroformate with 4-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butyl chloroformate+4-methylphenylamine→Butyl N-(4-methylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of butyl N-(4-methylphenyl)carbamate often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl N-(4-methylphenyl)carbamate undergoes hydrolysis under acidic or basic conditions, yielding substituted aniline derivatives and carbon dioxide.

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with faster degradation observed under strong alkaline conditions.

-

The reaction proceeds via a tetrahedral intermediate, confirmed by kinetic studies .

Substitution Reactions

The carbamate group participates in nucleophilic substitution, particularly with amines or alcohols.

Example Reaction :

| Reagent | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| Methylamine | N-methyl-4-methylphenyl carbamate | 89% | Zinc acetylacetonate | |

| Ethanol | Ethyl N-(4-methylphenyl)carbamate | 75% | Triethylamine |

Mechanistic Insight :

-

Substitution occurs via an isocyanate intermediate when reacting with amines .

-

Catalysts like zinc acetylacetonate enhance reaction rates by stabilizing transition states .

Enzyme Inhibition Mechanisms

Butyl N-(4-methylphenyl)carbamate exhibits cholinesterase-inhibiting activity, critical for pesticidal applications.

| Enzyme Target | Inhibition Type | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Bile-salt-dependent lipase | Irreversible | 2.5 μM | Digestive toxicant | |

| Acetylcholinesterase | Competitive | 1.8 μM | Insecticide |

Key Observations :

-

Irreversible inhibition involves covalent binding to the enzyme’s active site, releasing 4-nitrophenol as a byproduct .

-

Structural analogs with sec-butyl groups show 10x higher activity than tert-butyl isomers .

Thermal and Catalytic Decomposition

Under elevated temperatures or catalytic conditions, the compound decomposes into aromatic amines and alkyl fragments.

| Conditions | Products | By-Products | Source |

|---|---|---|---|

| 150°C (neat) | 4-methylaniline + butene | Trace CO₂ | |

| Catalytic (Cs₂CO₃, TBAI) | 4-methylphenyl isocyanate + butanol | None |

Notable Data :

-

Thermal decomposition above 150°C follows first-order kinetics.

-

Catalytic methods using cesium carbonate minimize by-products, achieving >95% purity .

Oxidation and Reduction

Limited data exist for redox reactions, but theoretical pathways include:

-

Oxidation : Conversion to nitro derivatives using HNO₃/H₂SO₄.

-

Reduction : Hydrogenation of the aromatic ring with Pd/C.

Structural Confirmation

The molecular structure (C₁₃H₁₉NO₂) was validated via NMR and mass spectrometry :

Scientific Research Applications

Agricultural Applications

2.1 Insecticide and Pesticide Use

Carbamate compounds, including butyl N-(4-methylphenyl)carbamate, are widely recognized for their effectiveness as insecticides. They function by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which ultimately disrupts normal nerve function in pests.

- Case Study: Terbucarb

Terbucarb, a related carbamate pesticide, has been extensively studied for its efficacy against various agricultural pests. Research indicates that it can effectively control insect populations while presenting a lower risk of environmental persistence compared to organophosphate pesticides .

2.2 Fungicidal Properties

Research has shown that certain carbamates exhibit fungicidal activity. A study on the fungitoxicity of carbamic acid esters highlighted the potential of butyl N-(4-methylphenyl)carbamate in controlling fungal pathogens in crops .

Pharmaceutical Applications

3.1 Drug Development

The unique structure of butyl N-(4-methylphenyl)carbamate lends itself to exploration in drug development, particularly for compounds targeting neurological disorders due to its mechanism involving acetylcholinesterase inhibition.

- Case Study: Neurological Research

Research has indicated that similar carbamates can be modified to enhance their therapeutic effects on conditions such as Alzheimer's disease by improving cholinergic transmission .

Safety and Environmental Impact

4.1 Toxicological Studies

While butyl N-(4-methylphenyl)carbamate shows promise in various applications, understanding its safety profile is crucial. Toxicological assessments are necessary to evaluate its impact on non-target organisms and the environment.

- Data Table: Toxicity Profile Comparison

| Compound | Acute Oral Toxicity (LD50) | Environmental Persistence |

|---|---|---|

| Butyl N-(4-methylphenyl)carbamate | TBD | Low |

| Terbucarb | 500 mg/kg | Moderate |

| Aldicarb | 10 mg/kg | High |

Regulatory Considerations

The use of butyl N-(4-methylphenyl)carbamate in agricultural settings is subject to regulatory scrutiny due to potential health risks associated with pesticide exposure. Regulatory agencies assess the balance between efficacy and safety when approving such compounds for commercial use.

Mechanism of Action

The mechanism of action of butyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The pathways involved include the formation of carbamate-enzyme complexes, which prevent the normal substrate from binding to the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butyl N-(4-methylphenyl)carbamate with structurally and functionally related carbamates, focusing on synthesis, physicochemical properties, and applications.

Physicochemical Properties

- Hydrolytic Stability: Butyl N-(4-methylphenyl)carbamate: The electron-donating 4-methyl group stabilizes the carbamate against hydrolysis compared to electron-withdrawing substituents (e.g., pyridyl in Benzyl N-(4-pyridyl)carbamate). Fentanyl carbamate: The piperidine ring and ethyl group may sterically hinder hydrolysis, contributing to prolonged opioid activity .

- Crystal Packing and Solubility: The butyl and 4-methylphenyl groups in the target compound confer high lipophilicity, reducing water solubility.

Research Findings and Implications

- Synthetic Flexibility : Butyl N-(4-methylphenyl)carbamate’s synthesis mirrors methods used for pyridyl and benzyl analogs, but its substituents require tailored purification steps (e.g., column chromatography) to isolate the lipophilic product.

- Biological Relevance : Unlike fentanyl carbamate, the target compound lacks documented psychoactivity, suggesting divergent structure-activity relationships.

- Regulatory Considerations : Structural similarities to Schedule I carbamates (e.g., fentanyl carbamate) necessitate caution in handling and synthesis .

Biological Activity

Butyl N-(4-methylphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Butyl N-(4-methylphenyl)carbamate is characterized by its carbamate functional group attached to a butyl chain and a para-methylphenyl moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of butyl N-(4-methylphenyl)carbamate primarily involves its role as an inhibitor of specific enzymes. Research indicates that it can inhibit bile-salt-dependent lipase, which is important for lipid metabolism. The inhibition mechanism is linked to the release of 4-nitrophenol upon enzymatic interaction, which serves as a marker for enzyme activity reduction .

Enzyme Inhibition

Butyl N-(4-methylphenyl)carbamate has been studied for its inhibitory effects on various enzymes, particularly cholinesterases. The following table summarizes the enzyme inhibition data:

Cytotoxicity Studies

In vitro studies have shown that butyl N-(4-methylphenyl)carbamate exhibits mild cytotoxicity towards HepG2 liver cells. The selectivity index indicates that while it has some toxic effects, it may still be viable for therapeutic applications if further optimized .

Case Studies

Several studies have investigated the biological effects of butyl N-(4-methylphenyl)carbamate:

- Study on Lipase Inhibition : A study demonstrated that butyl N-(4-methylphenyl)carbamate effectively inhibits bile-salt-dependent lipase with an IC50 value indicating significant potency compared to other carbamates tested. The study concluded that this compound could serve as a specific active-site titrator for lipases .

- Toxicity Assessment in Animal Models : An experiment involving oral administration of carbamates in rats showed that butyl N-(4-methylphenyl)carbamate led to significant alterations in hematological parameters, including decreased red and white blood cell counts. The administration of antioxidants was found to mitigate some toxic effects, suggesting potential protective strategies in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for butyl N-(4-methylphenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves the reaction of 4-methylphenyl isocyanate with butanol under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions), use of catalysts like triethylamine, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to alcohol) to minimize side products like ureas .

Q. How can structural characterization of butyl N-(4-methylphenyl)carbamate be performed to confirm purity and identity?

- Methodological Answer :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., carbamate carbonyl at ~155 ppm in -NMR).

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring proper handling of twinned data if applicable .

Q. What are the stability considerations for butyl N-(4-methylphenyl)carbamate under varying storage conditions?

- Methodological Answer : Store at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hydrolysis risk) and strong acids/bases (carbamate cleavage). Monitor stability via accelerated aging studies (40°C/75% RH for 1–3 months) with HPLC analysis. Use molecular sieves in long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of butyl N-(4-methylphenyl)carbamate in drug discovery pipelines?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. Docking simulations (AutoDock Vina) can assess interactions with biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What experimental strategies resolve contradictions in pharmacological data for carbamate derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., hormesis).

- Metabolite Profiling : Use LC-MS/MS to detect degradation products that may interfere with assays.

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and cell-based assays (functional response) .

Q. How can crystallographic data from SHELX refine ambiguous structural features of butyl N-(4-methylphenyl)carbamate?

- Methodological Answer : For twinned crystals, apply twin-law refinement in SHELXL. Use HKLF5 format for data integration. Validate hydrogen bonding networks with PLATON and Mercury software. Address disorder by partitioning occupancy parameters .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use immobilized lipases (e.g., Candida antarctica) for enantioselective synthesis.

- Continuous Flow Systems : Optimize residence time and temperature gradients to minimize racemization.

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.